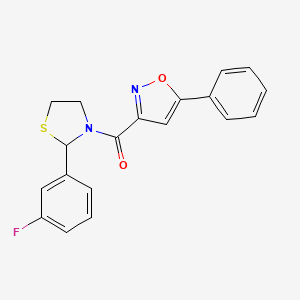

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c20-15-8-4-7-14(11-15)19-22(9-10-25-19)18(23)16-12-17(24-21-16)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGKAGUXCJYYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazolidine intermediate.

Construction of the Isoxazole Ring: This can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

Heterocyclic Core: The thiazolidine ring in the target compound contains sulfur, which may enhance lipophilicity and metabolic stability compared to oxygen-containing oxazolidine in tedizolid . Sulfur’s larger atomic size could also influence binding pocket interactions. Triazole-thione analogs (e.g., from ) lack the methanone bridge but share the 3-fluorophenyl group. Their nitrogen-rich cores may improve solubility but reduce membrane permeability relative to the target compound .

3-Fluorophenyl is a conserved moiety across multiple analogs, suggesting its critical role in target engagement, possibly through hydrophobic or halogen-bonding interactions .

Methanone Linker: The methanone group in the target compound and JNJ16259685 serves as a rigid spacer, orienting aromatic substituents for optimal receptor interaction. This contrasts with semicarbazide-linked triazole-oxadiazole derivatives (), where flexibility may reduce selectivity .

Biological Activity

The compound (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolidinone ring fused with an isoxazole moiety, which contributes to its unique biological properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research has shown that thiazolidinone derivatives, including the focus compound, can exhibit a variety of biological activities:

- Anticancer Activity : Thiazolidinones have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Thiazolidinones have also shown activity against a range of bacterial and fungal pathogens.

Biological Activity Data

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of thiazolidinone derivatives on glioblastoma cell lines (LN229). The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values suggesting potent anticancer activity. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through TUNEL assays.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazolidinones in vitro. The compound was tested on LPS-stimulated macrophages, resulting in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings suggest that the biological activity of thiazolidinone derivatives is largely attributed to their ability to interact with specific molecular targets within cells. Computational docking studies have indicated favorable binding interactions with proteins involved in cancer progression and inflammation.

Binding Affinity Analysis

The binding affinity of the compound for various targets was assessed through molecular docking simulations. The results revealed strong interactions with key residues in target proteins, suggesting potential pathways for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.